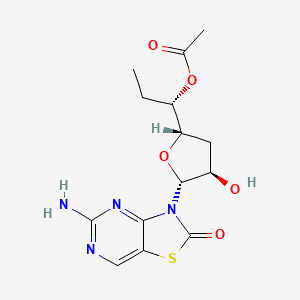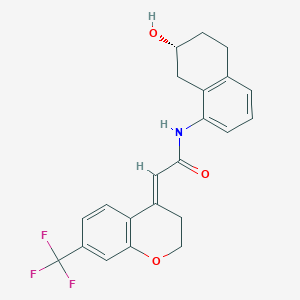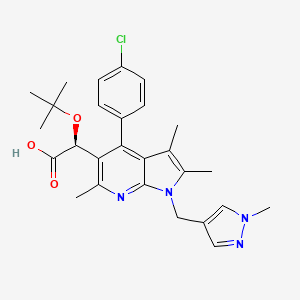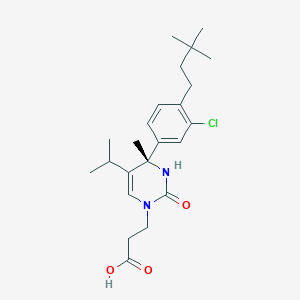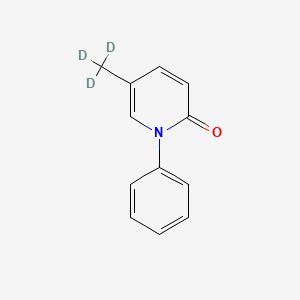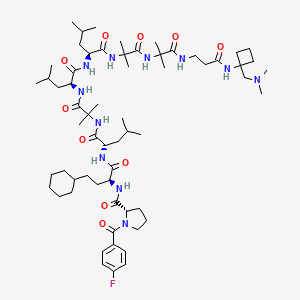
Lefleuganan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lefleuganan involves multiple steps, including the formation of peptide bonds and the incorporation of fluorinated aromatic rings . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale peptide synthesis, purification through chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Lefleuganan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Lefleuganan is widely used in scientific research due to its potent antiprotozoal properties. Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and fluorinated aromatic compounds.
Biology: Investigated for its effects on protozoal organisms and potential therapeutic applications.
Medicine: Explored for its potential use in treating protozoal infections.
Industry: Utilized in the development of new antiprotozoal agents and related pharmaceuticals.
Mechanism of Action
Lefleuganan exerts its effects by targeting specific molecular pathways in protozoal organisms. It interferes with the synthesis of essential proteins and disrupts cellular processes, leading to the death of the protozoal cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to inhibit key enzymes and disrupt cellular homeostasis .
Comparison with Similar Compounds
Lefleuganan is unique among antiprotozoal agents due to its specific molecular structure and potent activity. Similar compounds include:
Metronidazole: Another antiprotozoal agent with a different mechanism of action.
Tinidazole: Similar to metronidazole but with a longer half-life.
Nitazoxanide: A broad-spectrum antiprotozoal agent with a different chemical structure.
This compound stands out due to its unique fluorinated aromatic rings and peptide-based structure, which contribute to its potent activity and specificity .
Properties
CAS No. |
2233558-98-8 |
|---|---|
Molecular Formula |
C62H102FN11O10 |
Molecular Weight |
1180.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-cyclohexyl-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[1-[(dimethylamino)methyl]cyclobutyl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H102FN11O10/c1-38(2)34-45(51(77)67-47(36-40(5)6)53(79)71-61(11,12)58(84)72-59(7,8)56(82)64-32-29-49(75)69-62(30-19-31-62)37-73(13)14)68-57(83)60(9,10)70-52(78)46(35-39(3)4)66-50(76)44(28-23-41-20-16-15-17-21-41)65-54(80)48-22-18-33-74(48)55(81)42-24-26-43(63)27-25-42/h24-27,38-41,44-48H,15-23,28-37H2,1-14H3,(H,64,82)(H,65,80)(H,66,76)(H,67,77)(H,68,83)(H,69,75)(H,70,78)(H,71,79)(H,72,84)/t44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
YAKYXJJMYOZOCV-KUJURARGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)[C@H](CCC2CCCCC2)NC(=O)[C@@H]3CCCN3C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)C(CCC2CCCCC2)NC(=O)C3CCCN3C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
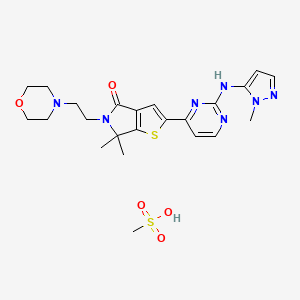
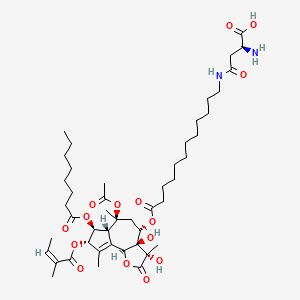

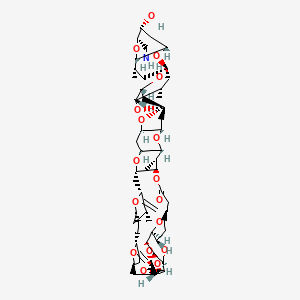
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)
